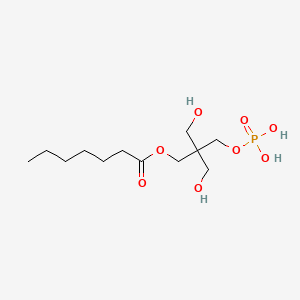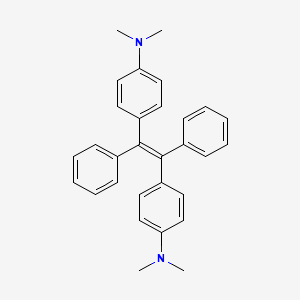
4,4'-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethene backbone, with each phenyl group further substituted with a dimethylaniline moiety. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) typically involves the reaction of 4,4’-dibromobenzophenone with n,n-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure maximum yield and cost-efficiency. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of dimethylaniline moieties.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of dimethylaniline moieties.
Uniqueness
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethylaniline groups enhances its reactivity and makes it suitable for various applications in organic synthesis, material science, and biological research .
Properties
CAS No. |
59260-79-6 |
|---|---|
Molecular Formula |
C30H30N2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-[(E)-2-[4-(dimethylamino)phenyl]-1,2-diphenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N2/c1-31(2)27-19-15-25(16-20-27)29(23-11-7-5-8-12-23)30(24-13-9-6-10-14-24)26-17-21-28(22-18-26)32(3)4/h5-22H,1-4H3/b30-29+ |
InChI Key |
SEHHQLKIKCAWFC-QVIHXGFCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C)C)/C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



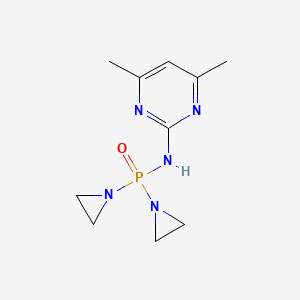
![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)

![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
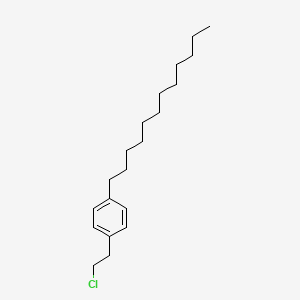
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
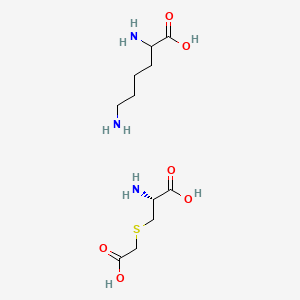
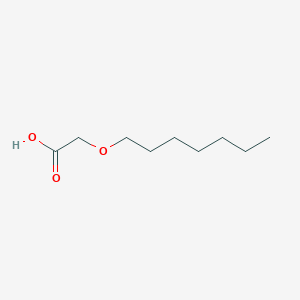
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)


